molecular formula C13H12N2O2S B3407625 Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)- CAS No. 77517-13-6

Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-

Cat. No. B3407625
CAS RN: 77517-13-6
M. Wt: 260.31 g/mol
InChI Key: PKESAJRXMWMCKZ-UHFFFAOYSA-N
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Description

“Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-” is a chemical compound that is likely to be a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The literature data analysis shows that the title compounds possess diverse biological activities .


Molecular Structure Analysis

The molecular structure of “Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-” is likely to be complex due to the presence of multiple functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving “Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-” are likely to be complex due to the presence of multiple functional groups. The reactions could involve the pyrimidine ring, the acetic acid group, or the thio group .

Future Directions

The future directions for research on “Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential pharmacological effects .

properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-7-11(10-5-3-2-4-6-10)15-13(14-9)18-8-12(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESAJRXMWMCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228219
Record name Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-

CAS RN

77517-13-6
Record name Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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